(R)-7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride
CAS No.:
Cat. No.: VC13496986
Molecular Formula: C8H9BrClNO
Molecular Weight: 250.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9BrClNO |
|---|---|
| Molecular Weight | 250.52 g/mol |
| IUPAC Name | (3R)-7-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C8H8BrNO.ClH/c9-6-3-1-2-5-7(10)4-11-8(5)6;/h1-3,7H,4,10H2;1H/t7-;/m0./s1 |
| Standard InChI Key | IIJLGAROGPJXJC-FJXQXJEOSA-N |
| Isomeric SMILES | C1[C@@H](C2=C(O1)C(=CC=C2)Br)N.Cl |
| SMILES | C1C(C2=C(O1)C(=CC=C2)Br)N.Cl |
| Canonical SMILES | C1C(C2=C(O1)C(=CC=C2)Br)N.Cl |
Introduction
Structural and Stereochemical Analysis
Core Benzofuran Architecture
The benzofuran scaffold consists of a fused benzene and furan ring system, with the dihydro modification saturating the furan oxygen's adjacent carbons. In (R)-7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride, the bromine substituent at position 7 introduces steric and electronic effects that influence reactivity . Nuclear Magnetic Resonance (NMR) studies confirm the amine group's position at C3, with the hydrochloride salt formation evident through characteristic chloride counterion signals.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 250.52 g/mol | |
| IUPAC Name | (3R)-7-bromo-2,3-dihydro-1-benzofuran-3-amine; hydrochloride | |
| Chiral Center Configuration | R | |
| XLogP3 | 2.62 |
Synthesis and Purification Strategies
Ring Formation and Functionalization
Synthesis begins with constructing the dihydrobenzofuran core. A reported method involves lithiation of 1,3-dibromo-2-(2-bromo-ethoxy)-benzene using n-BuLi in tetrahydrofuran (THF)/hexane at -78°C, achieving a 78% yield of 7-bromo-2,3-dihydrobenzofuran . Subsequent amination introduces the amine group, followed by chiral resolution to isolate the (R)-enantiomer.
Table 2: Representative Synthetic Conditions
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The hydrochloride salt improves water solubility compared to the free base, critical for in vitro assays. Experimental LogP (2.62) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Table 3: Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Density | 1.6±0.1 g/cm³ | |
| Boiling Point | 263.9±40.0°C | |
| Flash Point | 113.4±27.3°C | |
| Aqueous Solubility | 0.684 mg/mL (Ali method) | |
| Plasma Protein Binding | Predicted high |
ADME Predictions
Computational models indicate high gastrointestinal absorption and blood-brain barrier permeability , making it a candidate for central nervous system (CNS)-targeted therapies. Cytochrome P450 inhibition profiles suggest low interaction risk, with CYP1A2 inhibition being the sole noted concern .
Applications in Pharmaceutical Research
Building Block for Drug Discovery
The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification into libraries of analogs. The amine group facilitates salt formation or conjugation to prodrug moieties.
Biological Activity Profiling
While specific target data are unavailable, structurally related benzofurans exhibit:
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Antimicrobial activity: Disruption of bacterial cell wall synthesis .
-
CNS modulation: Interaction with serotonin or dopamine receptors.
| Hazard | Precautionary Measure |
|---|---|
| Skin contact | Wear nitrile gloves; wash with soap |
| Inhalation | Use fume hood; NIOSH-approved respirator |
| Storage | Cool, dry place away from light |
Future Directions and Challenges
Stereoselective Synthesis Improvements
Current yields in chiral resolution steps remain unspecified in available literature. Catalytic asymmetric synthesis using chiral ligands or biocatalysts could enhance efficiency.
Target Identification
Proteomic studies and molecular docking simulations are needed to identify protein targets. Phenotypic screening in disease models (e.g., neurodegenerative, infectious) may reveal therapeutic potential.
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